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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physical and chemical properties

of stevia powder, with a primary focus on the major steviol glycosides, stevioside and

rebaudioside A. The information presented herein is intended to support research,

development, and quality control activities involving this natural, high-intensity sweetener.

Physicochemical Properties
Stevia powder, derived from the leaves of Stevia rebaudiana Bertoni, is a white to off-white

crystalline powder or granular substance.[1] Its intense sweetness, ranging from 200 to 400

times that of sucrose, is attributed to the presence of various steviol glycosides.[1][2][3][4][5]

Melting Point
The melting point of steviol glycosides is a key indicator of purity. There is some variability in

the reported melting points for rebaudioside A, which may be attributed to different analytical

methods or purity levels of the samples tested. Stevioside has a more consistently reported

melting point.
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Compound Melting Point (°C)

Rebaudioside A 196-198[1], 242-244[6][7], 235[8], 210-215[9]

Stevioside 196-198[1]

Solubility
The solubility of stevia powder is influenced by the specific steviol glycoside composition, the

solvent, and the temperature. Generally, stevia extracts are weakly soluble in water and more

soluble in ethanol.[10][11][12][13][14] The solubility of both stevioside and rebaudioside A is

enhanced in ethanol-water mixtures compared to either solvent alone.[14]

Solvent Stevioside Solubility Rebaudioside A Solubility

Water
Poorly soluble[10][11][12][13]

[14]
Poorly soluble[11][12][13][14]

Ethanol Highly soluble[1][10] Poorly soluble[11][12][13][14]

Ethanol-Water Mixtures
Solubility is significantly

increased[14]

Solubility is significantly

increased[14]

A study on the solubility of stevioside and rebaudioside A in water and ethanol mixtures at

various temperatures provides more detailed quantitative data. For instance, in a 70:30

ethanol-water mixture at 50°C, the solubility of stevioside and rebaudioside A was found to be

310.3 g/L and 213.7 g/L, respectively.[14]

Stability
Steviol glycosides exhibit high stability under various conditions, making them suitable for a

wide range of applications in the food and pharmaceutical industries.

Thermal Stability: Stevia is heat-stable, allowing it to be used in baked goods and other

products that require high-temperature processing.[1][3][15][16] Stevioside, in its solid form,

is stable up to 120°C.[17] In aqueous solutions, it is stable over a wide pH range at elevated

temperatures.[17]
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pH Stability: Stevia is stable over a broad pH range, typically from pH 2 to 10.[1][2][3][15][16]

[17][18] This allows for its use in acidic beverages and other low-pH formulations.

Fermentation: Stevia is non-fermentable, meaning it does not support the growth of yeast or

bacteria.[3][15][16][18]

Particle and Powder Characterization
The physical characteristics of stevia powder, such as particle size and flow properties, are

critical for handling, processing, and formulation development.

Particle Size
The particle size of stevia powder affects its dissolution rate, flowability, and uniformity in a

blend.[19] Commercially available stevia powders come in a range of particle sizes, from 30 to

230 mesh.[20]

Property Description

Particle Size Range
30 - 230 mesh (approximately 600 - 63

micrometers)[20]

Importance
Affects dissolution, flowability, and mixing

properties[19][21]

Flow and Thermal Properties
The flow and thermal properties of stevia powder are influenced by its moisture content.
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Property Range of Values

Flow Properties

Angle of Internal Friction 41.13° to 46.3°

Effective Angle of Internal Friction 47.8° to 52.5°

Flow Index 0.27 to 0.48

Thermal Properties

Thermal Conductivity 0.091 to 0.115 W·m⁻¹·K⁻¹

Thermal Diffusivity 0.103 to 0.121 mm²·s⁻¹

Volumetric Specific Heat 0.865 to 1.019 MJ·m⁻³·K⁻¹

Data is presented for stevia powder with

moisture contents ranging from 4.96% to

25.79% (w.b.).[22]

Spectroscopic Characterization
Spectroscopic techniques are essential for the identification, quantification, and structural

elucidation of steviol glycosides.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in stevia extracts. Key characteristic peaks in the FTIR spectrum of stevia

include:
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Wavenumber (cm⁻¹) Assignment

~3300 O-H stretching (hydrogen-bonded)[23][24]

~2916 C-H stretching (sp³ hybridized)[23]

~1736 C=O stretching (ester)[23]

~1635 C=C stretching[24]

~1065 C-O stretching[23]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used for the quantification of steviol glycosides. The Joint

FAO/WHO Expert Committee on Food Additives (JECFA) has a published method for the

determination of steviol glycosides using UV detection at 210 nm.[25][26] A purified sample of

stevioside showed a UV-Vis spectrum with an absorption maximum at 206.49 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of steviol glycosides. Both ¹H

and ¹³C NMR have been used to assign the chemical shifts of rebaudioside A and other steviol

glycosides.[27][28][29][30][31] The spectra are typically recorded in pyridine-d₅.[27][29][30]

Biological Interaction and Sensory Perception
The sweet taste of steviol glycosides is mediated by the T1R2/T1R3 sweet taste receptor.[32]

However, some steviol glycosides can also elicit a bitter aftertaste, which is attributed to their

interaction with the hTAS2R4 and hTAS2R14 bitter taste receptors.[33][34]

Signaling Pathway for Sweet and Bitter Taste
The perception of sweet and bitter tastes involves a G-protein coupled receptor (GPCR)

signaling cascade.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.researchgate.net/publication/330261076_Quantitative_analysisof_stevioside_and_rebaudioside_a_in_steviarebaudiana_leaves_using_infrared_spectroscopy_and_multivariate_calibration
https://scialert.net/fulltext/?doi=rjmp.2016.349.355
https://www.researchgate.net/publication/330261076_Quantitative_analysisof_stevioside_and_rebaudioside_a_in_steviarebaudiana_leaves_using_infrared_spectroscopy_and_multivariate_calibration
https://www.researchgate.net/publication/330261076_Quantitative_analysisof_stevioside_and_rebaudioside_a_in_steviarebaudiana_leaves_using_infrared_spectroscopy_and_multivariate_calibration
https://scialert.net/fulltext/?doi=rjmp.2016.349.355
https://www.researchgate.net/publication/330261076_Quantitative_analysisof_stevioside_and_rebaudioside_a_in_steviarebaudiana_leaves_using_infrared_spectroscopy_and_multivariate_calibration
https://documents.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-293-LC-Steviol-Glycoside-LPN2976-EN.pdf
https://tools.thermofisher.com/content/sfs/brochures/AN-241-HPLC-Steviol-Glycosides-UV-ELS-AN70235-EN.pdf
https://pubmed.ncbi.nlm.nih.gov/19889398/
https://www.researchgate.net/figure/H-NMR-spectrum-of-extracted-rebaudioside-A-Spectral-data-of-extracted-rebaudioside-A_fig3_289724559
http://www.ijpsi.org/Papers/Vol2(10)/I0210036040.pdf
https://files.core.ac.uk/download/pdf/236289730.pdf
https://www.scirp.org/journal/paperinformation?paperid=36805
https://pubmed.ncbi.nlm.nih.gov/19889398/
http://www.ijpsi.org/Papers/Vol2(10)/I0210036040.pdf
https://files.core.ac.uk/download/pdf/236289730.pdf
https://books.rsc.org/books/edited-volume/664/chapter/360490/Sensory-Effects-of-Steviol-Glycosides-Taste
https://www.foodnavigator-usa.com/Article/2012/07/27/Researchers-identify-how-different-stevia-extracts-are-perceived/
https://www.tum.de/en/news-and-events/all-news/press-releases/details/29622
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sweet Taste

Bitter Taste

Steviol Glycoside
(e.g., Rebaudioside A) T1R2/T1R3 Receptor G-protein

(Gustducin) PLCβ2 IP3 Ca²⁺ Release TRPM5 Channel
Activation Cell Depolarization Neurotransmitter

Release
Signal to Brain

(Sweet Perception)

Steviol Glycoside
(e.g., Stevioside)

hTAS2R4/hTAS2R14
Receptors

G-protein
(Gustducin) PLCβ2 IP3 Ca²⁺ Release TRPM5 Channel

Activation Cell Depolarization Neurotransmitter
Release

Signal to Brain
(Bitter Perception)

Stevia Powder Sample

Physical Characterization Chemical Characterization

Particle Size Analysis Flow Property Analysis Thermal Analysis (DSC/TGA) HPLC-UV (Quantification) FTIR (Functional Groups) NMR (Structure Elucidation)

Comprehensive Report

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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